molecular formula C29H18O6 B14332604 4H-1-Benzopyran-4-one, 5,7-bis(benzoyloxy)-2-phenyl- CAS No. 110865-06-0

4H-1-Benzopyran-4-one, 5,7-bis(benzoyloxy)-2-phenyl-

Cat. No.: B14332604
CAS No.: 110865-06-0
M. Wt: 462.4 g/mol
InChI Key: XGEYPCLLAKGAQQ-UHFFFAOYSA-N
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Description

4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate is a complex organic compound with the molecular formula C29H18O6. It belongs to the class of chromenes, which are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system

Chemical Reactions Analysis

4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate can be compared with other similar compounds, such as:

The uniqueness of 4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate lies in its specific substitution pattern and the presence of dibenzoate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

110865-06-0

Molecular Formula

C29H18O6

Molecular Weight

462.4 g/mol

IUPAC Name

(5-benzoyloxy-4-oxo-2-phenylchromen-7-yl) benzoate

InChI

InChI=1S/C29H18O6/c30-23-18-24(19-10-4-1-5-11-19)34-25-16-22(33-28(31)20-12-6-2-7-13-20)17-26(27(23)25)35-29(32)21-14-8-3-9-15-21/h1-18H

InChI Key

XGEYPCLLAKGAQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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